2-Bromophenylboronic acid 2-Bromophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 244205-40-1
VCID: VC20815213
InChI: InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
SMILES: B(C1=CC=CC=C1Br)(O)O
Molecular Formula: C6H6BBrO2
Molecular Weight: 200.83 g/mol

2-Bromophenylboronic acid

CAS No.: 244205-40-1

Cat. No.: VC20815213

Molecular Formula: C6H6BBrO2

Molecular Weight: 200.83 g/mol

* For research use only. Not for human or veterinary use.

2-Bromophenylboronic acid - 244205-40-1

Specification

CAS No. 244205-40-1
Molecular Formula C6H6BBrO2
Molecular Weight 200.83 g/mol
IUPAC Name (2-bromophenyl)boronic acid
Standard InChI InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Standard InChI Key PLVCYMZAEQRYHJ-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1Br)(O)O
Canonical SMILES B(C1=CC=CC=C1Br)(O)O

Introduction

Chemical Identity and Structure

2-Bromophenylboronic acid (CAS No. 244205-40-1) is an arylboronic acid with the molecular formula C₆H₆BBrO₂ and a molecular weight of 200.83 g/mol . The compound features a phenyl ring with a bromine atom at the ortho position and a boronic acid group (-B(OH)₂) attached directly to the ring. This structural arrangement provides unique reactivity patterns that make it valuable for various synthetic applications.

Common synonyms for this compound include o-BBBA, 2-bromobenzeneboronic acid, and o-bromophenylboronic acid . The structure contains a planar aromatic ring with two functional groups capable of participating in diverse chemical transformations. The boronic acid moiety can act as a Lewis acid and participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in metal-catalyzed coupling reactions .

Basic Physical and Chemical Properties

2-Bromophenylboronic acid presents as a white to off-white crystalline powder at room temperature . The compound possesses several notable physical and chemical properties that are summarized in the table below:

PropertyValueReference
Melting point113 °C (lit.)
Boiling point329.2±44.0 °C (Predicted)
Density1.67±0.1 g/cm³ (Predicted)
Flash point152.9±28.4 °C
pKa8.25±0.58 (Predicted)
LogP2.36
Exact Mass199.964417

The compound exhibits specific solubility characteristics that influence its handling and application. It is sparingly soluble in methanol, slightly soluble in acetonitrile, chloroform, and DMSO, but has limited solubility in water . These solubility properties are important considerations when designing reaction conditions involving this reagent.

Synthesis Methods

The preparation of 2-bromophenylboronic acid typically involves a multi-step synthetic route starting from readily available precursors. Understanding these synthesis pathways is crucial for researchers looking to produce or modify this compound.

Conventional Synthesis Approach

A common synthetic route begins with 2-bromoaniline as the starting material, which undergoes sequential transformations to yield the target compound . The general pathway involves:

  • Diazotization and iodination of 2-bromoaniline to form 1-bromo-2-iodobenzene

  • Magnesium-iodide exchange with isopropylmagnesium bromide to generate o-bromophenylmagnesium bromide

  • Substitution reaction with trimethyl borate to produce methyl o-bromophenylboronic acid

  • Hydrolysis to yield the final 2-bromophenylboronic acid

This synthesis route leverages established organometallic chemistry principles and provides access to the compound in reasonable yields. The use of Grignard reagents in this synthesis requires anhydrous conditions and careful handling of moisture-sensitive intermediates.

Applications in Organic Synthesis

2-Bromophenylboronic acid serves as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures through carbon-carbon bond formation.

Cross-Coupling Reactions

One of the most significant applications of 2-bromophenylboronic acid is in Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters under palladium catalysis . The reaction typically employs Pd(PPh₃)₄ as a catalyst, enabling the construction of complex biaryl systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials .

The unique ortho-substitution pattern of 2-bromophenylboronic acid provides access to sterically hindered coupling products that might be challenging to synthesize through alternative routes. This spatial arrangement can also influence the regioselectivity of subsequent transformations.

Benzyne Chemistry

A particularly innovative application of 2-bromophenylboronic acid derivatives is their use as benzyne precursors. Research has shown that the corresponding boronic esters can generate metal-bound aryne intermediates when treated with appropriate bases and palladium catalysts .

In one significant study, 2-bromophenylboronic acid was examined as a substrate for benzyne formation, although the initial yield was relatively low at 15%. Converting to the pinacol ester form substantially improved the yield to 60% . Further optimization using specific reaction conditions (Pd(dba)₂, DPEphos, tBuOK in toluene at 100°C) achieved impressive 78% yields of triphenylene products . This represents an important advancement in synthetic methodology, offering an alternative to conventional benzyne precursors.

The reaction conditions for these transformations are summarized in the table below:

EntrySubstrateConditionsYield (%)
12-Bromophenylboronic esterPd(dba)₂ (5 mol %), PPh₃ (10 mol %), tBuOK (2 equiv), toluene, 100°C60
22-Bromophenylboronic esterPd(dba)₂ (5 mol %), DPEphos (5 mol %), tBuOK (1.1 equiv), toluene, 100°C78
32-Chlorophenylboronic esterSame as entry 2 at 125°C25
42-Trifloxyphenylboronic esterSame as entry 280

These findings highlight the potential of 2-bromophenylboronic acid derivatives as valuable alternatives to traditional 2-(trimethylsilyl)phenyl triflate precursors in benzyne chemistry .

Amidation Reactions

2-Bromophenylboronic acid has demonstrated utility as a catalyst for environmentally friendly amidation reactions between carboxylic acids and amines . This application is particularly significant because:

  • It eliminates the need for pre-activation of the carboxylic acid

  • It avoids the use of coupling reagents that often generate substantial waste

  • It works in catalytic amounts, enhancing atom economy

  • It provides a greener approach to important amide bond formation

This catalytic approach to amidation represents an advancement toward more sustainable synthetic methodologies, aligning with current trends in green chemistry. The reaction proceeds under mild conditions and offers good functional group tolerance.

Applications in Materials Science

Beyond its utility in organic synthesis, 2-bromophenylboronic acid serves as an important intermediate in materials science applications, particularly in the development of advanced electronic components.

OLED Technology

One notable application is the use of 2-bromophenylboronic acid as an intermediate in the synthesis of compounds for Organic Light-Emitting Diode (OLED) technology . OLEDs represent an advanced display technology that offers advantages such as high contrast ratios, wide viewing angles, and potential flexibility.

The unique reactivity of this boronic acid allows for the precise construction of extended π-conjugated systems that can function as emissive materials in OLED devices. The ability to participate in controlled coupling reactions facilitates the creation of tailored molecular architectures with optimized photophysical properties .

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